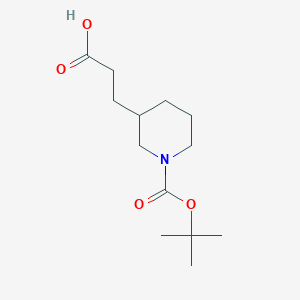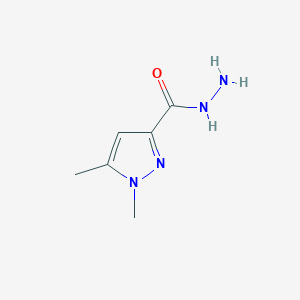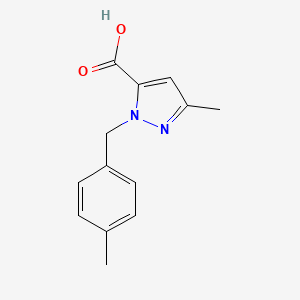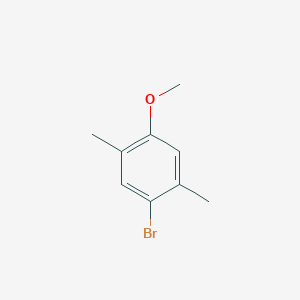
1-Boc-Piperidin-3-Ylpropionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-Piperidin-3-Ylpropionic Acid is a chemical compound that is related to piperidine alkaloids and is used in the synthesis of various organic molecules. The compound is characterized by the presence of a piperidine ring, a propionic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in synthetic chemistry as it provides a versatile building block for the construction of more complex molecules, including pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of related piperidine alkaloids has been achieved through a regio- and stereoselective oxymercuration-demercuration process starting from l-pipecolinic acid, which is a key step in obtaining such compounds . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involves the use of 1-Boc-piperidine-2-carboxylic acid methyl ester, indicating the utility of Boc-protected piperidine derivatives in complex molecule construction . Furthermore, the synthesis of novel heterocyclic amino acids, including those with the N-Boc-piperidinyl moiety, has been developed using piperidine carboxylic acids as starting materials .
Molecular Structure Analysis
The molecular structure of Boc-protected piperidine derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the asymmetric deprotonation of N-Boc-piperidine has been studied both experimentally and computationally, revealing insights into the selectivity of hydrogen removal during lithiation processes . The molecular structure of these compounds, characterized by NMR and mass spectrometry, is foundational for understanding their chemical behavior .
Chemical Reactions Analysis
Boc-protected piperidine derivatives participate in a variety of chemical reactions. The asymmetric deprotonation of N-Boc-piperidine by sec-alkyllithium and (-)-sparteine is one such reaction, which proceeds with moderate selectivity . Additionally, the synthesis of piperidin-4-ylphosphinic acid analogues involves a sequence of reactions including Pudovik addition and Barton deoxygenation, demonstrating the reactivity of piperidine derivatives in the formation of amino acid analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-Piperidin-3-Ylpropionic Acid and related compounds are influenced by their molecular structure. The presence of the Boc group affects the acidity and basicity of the molecule, as well as its solubility and stability. These properties are essential for the compound's behavior in synthetic applications, such as the formation of pyrroles and pyrrolizidines from cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid . The Boc group also plays a role in protecting the nitrogen atom during reactions, making it a valuable tool in synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
Enantioselective Deprotonation and Stereochemistry
1-Boc-Piperidin-3-Ylpropionic Acid has been studied for its enantioselective deprotonation characteristics. In one study, the asymmetric deprotonation of N-Boc-piperidine by a complex of sec-alkyllithium and (-)-sparteine was investigated, revealing moderate selectivity for removal of the pro-S hydrogen. Computational studies supported these findings, showing that the proton transferred within the intermediate complex is the thermodynamically least acidic alpha-hydrogen of the compound. This research highlights the compound's potential in stereoselective synthesis and its reaction mechanisms under asymmetric deprotonation conditions (Bailey et al., 2002).
Catalysis and Functionalization
The compound's versatility extends to its use in catalysis and functionalization processes. For instance, a study demonstrated the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine, showcasing its role in regiospecific and stereospecific reactions. The substrate for this process can be obtained from a biorenewable feedstock, l-arginine, highlighting its environmental sustainability and efficiency in synthetic organic chemistry (Van Steijvoort et al., 2016).
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVZEUADCRFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373567 |
Source


|
| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-Piperidin-3-Ylpropionic Acid | |
CAS RN |
352004-58-1 |
Source


|
| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-piperidin-3-yl-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)




